molecular formula C12H15ClFNO2S B2384798 1-(3-chloro-4-fluorobenzenesulfonyl)azepane CAS No. 612043-26-2

1-(3-chloro-4-fluorobenzenesulfonyl)azepane

Cat. No.: B2384798
CAS No.: 612043-26-2
M. Wt: 291.77
InChI Key: WSQNPQSQXCDIQA-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorobenzenesulfonyl)azepane is a chemical compound with the molecular formula C12H15ClFNO2S and a molecular weight of 291.77 g/mol.

Preparation Methods

The synthesis of 1-(3-chloro-4-fluorobenzenesulfonyl)azepane typically involves the reaction of 3-chloro-4-fluoroaniline with azepane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-chloro-4-fluorobenzenesulfonyl)azepane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorobenzenesulfonyl)azepane involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro substituents on the phenyl ring may enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

1-(3-chloro-4-fluorobenzenesulfonyl)azepane can be compared with other sulfonyl-containing compounds, such as:

    1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of an azepane ring.

    1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidine: Contains a piperidine ring, offering different steric and electronic properties.

The uniqueness of this compound lies in its azepane ring, which provides distinct three-dimensional coverage and steric effects, potentially leading to different biological profiles and applications .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO2S/c13-11-9-10(5-6-12(11)14)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQNPQSQXCDIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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